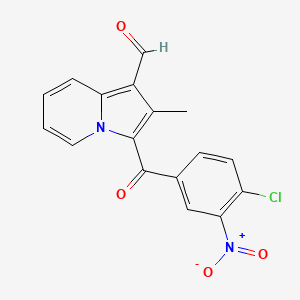
3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde is a complex organic compound that features a unique structure combining a benzoyl chloride derivative with an indolizine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the acylation of 2-methylindolizine with 4-chloro-3-nitrobenzoyl chloride under Friedel-Crafts conditions. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carboxylic acid.
Reduction: 3-(4-Chloro-3-aminobenzoyl)-2-methylindolizine-1-carbaldehyde.
Substitution: 3-(4-Substituted-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 3-Chloro-4-nitrobenzoic acid
- 4-Chloro-3-nitrobenzoyl chloride
Uniqueness
3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde is unique due to the presence of both the indolizine and benzoyl chloride moieties, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Propiedades
IUPAC Name |
3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c1-10-12(9-21)14-4-2-3-7-19(14)16(10)17(22)11-5-6-13(18)15(8-11)20(23)24/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWXYLGUBRKPSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319747 |
Source


|
| Record name | 3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24831199 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380467-45-8 |
Source


|
| Record name | 3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)
![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)

![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B2387357.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2387359.png)
![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)

![3-Methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2387365.png)
![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)
![5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione](/img/structure/B2387368.png)
![2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2387369.png)

